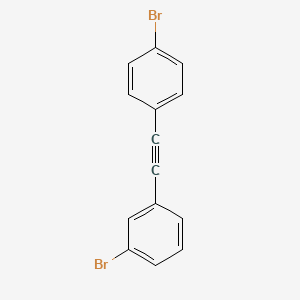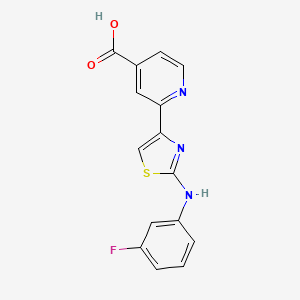
1-(3-Bromophenyl)-2-(4-bromophenyl)ethyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-2-(4-bromophenyl)ethyne is an organic compound characterized by its molecular structure, which includes two bromophenyl groups attached to an ethyne (acetylene) backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-2-(4-bromophenyl)ethyne can be synthesized through several methods, including the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a halogenated phenyl compound (such as 3-bromophenylacetylene) with another halogenated phenyl compound (such as 4-bromophenylacetylene) in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production also emphasizes safety and environmental considerations, ensuring that byproducts and waste are minimized.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-2-(4-bromophenyl)ethyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenylacetylene derivatives.
Reduction: Reduction reactions can lead to the formation of bromophenylalkenes.
Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) for hydroxylation or ammonia (NH₃) for amination are used.
Major Products Formed:
Oxidation: Phenylacetylene derivatives.
Reduction: Bromophenylalkenes.
Substitution: Bromophenyl alcohols or amines.
Scientific Research Applications
1-(3-Bromophenyl)-2-(4-bromophenyl)ethyne has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound can be used as a probe in biological studies to investigate molecular interactions and pathways.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 1-(3-Bromophenyl)-2-(4-bromophenyl)ethyne exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1-(3-Bromophenyl)-2-(4-bromophenyl)ethyne is unique due to its specific arrangement of bromophenyl groups on the ethyne backbone. Similar compounds include:
1-(3-Bromophenyl)-2-(3-bromophenyl)ethyne: Similar structure but with different positions of bromination on the phenyl rings.
1-(4-Bromophenyl)-2-(4-bromophenyl)ethyne: Identical bromophenyl groups but with a different ethyne linkage.
Properties
Molecular Formula |
C14H8Br2 |
|---|---|
Molecular Weight |
336.02 g/mol |
IUPAC Name |
1-bromo-3-[2-(4-bromophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8Br2/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-3,6-10H |
InChI Key |
HDSDWYZJQSOIIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C#CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,11E,13R)-13-hydroxyoctadeca-9,11-dienoate](/img/structure/B15351464.png)
![2-Methyl-1-(prop-1-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B15351467.png)





![5-[4-(9H-carbazol-9-yl)phenyl]-7-(4,6-diphenyl-1,3,5-triazin-2-yl)-5,7-dihydro-Indolo[2,3-b]carbazole](/img/structure/B15351504.png)

